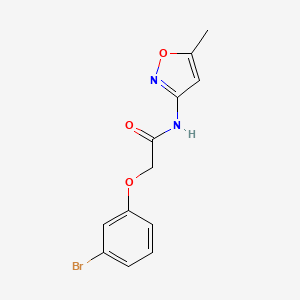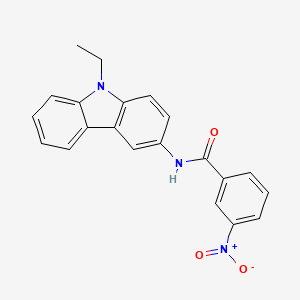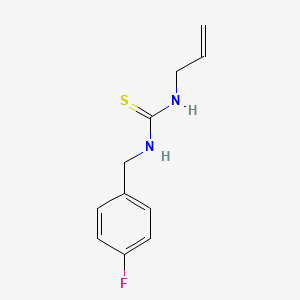
2-(3-bromophenoxy)-N-(5-methyl-3-isoxazolyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-bromophenoxy)-N-(5-methyl-3-isoxazolyl)acetamide is a chemical compound that has been widely studied in the scientific community due to its potential applications in the field of drug discovery. This compound is known for its ability to inhibit the activity of certain enzymes and receptors in the body, making it a promising candidate for the development of new drugs for various diseases.
Mécanisme D'action
The mechanism of action of 2-(3-bromophenoxy)-N-(5-methyl-3-isoxazolyl)acetamide involves its ability to inhibit the activity of certain enzymes and receptors in the body. Specifically, it has been found to inhibit the activity of COX-2, which is involved in the production of prostaglandins, molecules that contribute to inflammation and pain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(3-bromophenoxy)-N-(5-methyl-3-isoxazolyl)acetamide are related to its ability to inhibit the activity of COX-2. By reducing the production of prostaglandins, this compound can help to reduce inflammation and pain in the body. It has also been found to have potential applications in the treatment of other conditions, such as cancer and Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(3-bromophenoxy)-N-(5-methyl-3-isoxazolyl)acetamide in lab experiments is its ability to selectively inhibit the activity of COX-2, without affecting the activity of COX-1, which is involved in the production of prostaglandins that protect the stomach lining. However, one limitation of this compound is its potential toxicity, which can limit its use in certain applications.
Orientations Futures
There are several future directions for research involving 2-(3-bromophenoxy)-N-(5-methyl-3-isoxazolyl)acetamide. One area of focus is the development of new drugs based on this compound for the treatment of inflammatory diseases, such as arthritis. Another area of research is the study of the compound's potential applications in the treatment of cancer and Alzheimer's disease. Finally, further research is needed to better understand the compound's mechanism of action and potential side effects, in order to optimize its use in future drug development.
Méthodes De Synthèse
The synthesis of 2-(3-bromophenoxy)-N-(5-methyl-3-isoxazolyl)acetamide involves several steps, including the reaction of 3-bromophenol with potassium carbonate and methyl iodide to form 3-bromophenyl methyl ether. This compound is then reacted with hydroxylamine hydrochloride and sodium acetate to form 3-bromophenyl hydroxylamine. Finally, this compound is reacted with ethyl chloroacetate and sodium hydride to form 2-(3-bromophenoxy)-N-(5-methyl-3-isoxazolyl)acetamide.
Applications De Recherche Scientifique
2-(3-bromophenoxy)-N-(5-methyl-3-isoxazolyl)acetamide has been studied extensively for its potential applications in the field of drug discovery. It has been found to inhibit the activity of certain enzymes and receptors in the body, including cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. This makes it a promising candidate for the development of new drugs for conditions such as arthritis and other inflammatory diseases.
Propriétés
IUPAC Name |
2-(3-bromophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O3/c1-8-5-11(15-18-8)14-12(16)7-17-10-4-2-3-9(13)6-10/h2-6H,7H2,1H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUQHUIMABXOUKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)COC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-bromophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-({[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B4985440.png)
![N-1,3-benzodioxol-5-yl-3-(3-fluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-carboxamide](/img/structure/B4985446.png)
![4-{[2-(4-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B4985454.png)
![2-[(4-methylphenyl)sulfonyl]-1,2-dihydro-1-isoquinolinecarbonitrile](/img/structure/B4985456.png)
![1-[3-({4-[1-(2-methylphenyl)-1H-pyrazol-4-yl]-2-pyrimidinyl}amino)propyl]-2-pyrrolidinone](/img/structure/B4985458.png)


![5-[4-(allyloxy)-3-chlorobenzylidene]-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4985471.png)
![1'-[(2-methyl-1H-imidazol-4-yl)methyl]-N-(2-phenylethyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B4985476.png)
![N-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-(trifluoromethyl)benzamide](/img/structure/B4985490.png)
![5-({4-[2-(3-bromophenyl)-2-cyanovinyl]-2-ethoxyphenoxy}methyl)-2-furoic acid](/img/structure/B4985499.png)

![N-{5-[(4-cyclohexyl-1-piperazinyl)sulfonyl]-4-methyl-1,3-thiazol-2-yl}acetamide](/img/structure/B4985518.png)
![3-(2-chloro-6-fluorobenzyl)-1,7-dimethyl-5-(1-piperidinylcarbonyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4985525.png)